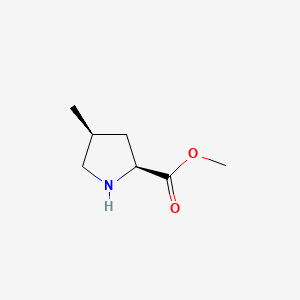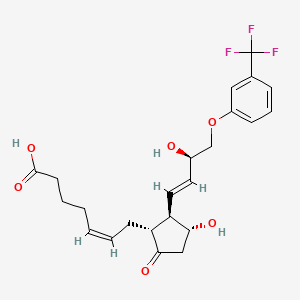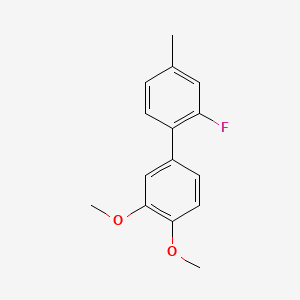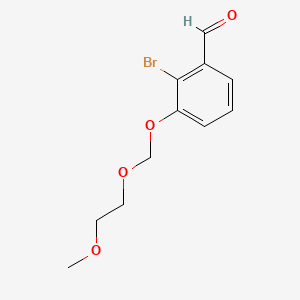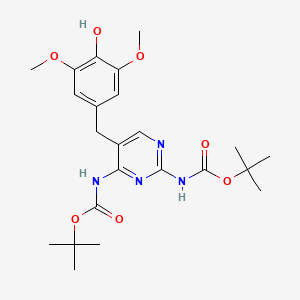
4-Demethyl N,N'-Bis-Boc-Trimethoprim
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Demethyl N,N’-Bis-Boc-Trimethoprim is a chemical compound with the molecular formula C23H32N4O7. It is a derivative of trimethoprim, a well-known antibiotic. The compound is characterized by the presence of two tert-butoxycarbonyl (Boc) protecting groups attached to the nitrogen atoms of the trimethoprim molecule. This modification enhances the stability and solubility of the compound, making it useful in various scientific research applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Demethyl N,N’-Bis-Boc-Trimethoprim typically involves the following steps:
Starting Material: The synthesis begins with trimethoprim as the starting material.
Protection of Amino Groups: The amino groups of trimethoprim are protected using tert-butoxycarbonyl (Boc) anhydride in the presence of a base such as triethylamine. This reaction is carried out in an organic solvent like dichloromethane at room temperature.
Purification: The resulting product is purified using column chromatography to obtain 4-Demethyl N,N’-Bis-Boc-Trimethoprim in high yield and purity.
Industrial Production Methods
Industrial production methods for 4-Demethyl N,N’-Bis-Boc-Trimethoprim follow similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-Demethyl N,N’-Bis-Boc-Trimethoprim undergoes various chemical reactions, including:
Deprotection: The Boc protecting groups can be removed under acidic conditions, such as treatment with trifluoroacetic acid, to yield the free amine form of trimethoprim.
Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the Boc groups are replaced by other functional groups.
Common Reagents and Conditions
Deprotection: Trifluoroacetic acid in dichloromethane is commonly used for the removal of Boc groups.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Deprotection: The major product formed is the free amine form of trimethoprim.
Substitution: Depending on the nucleophile used, various substituted derivatives of trimethoprim can be obtained.
Wissenschaftliche Forschungsanwendungen
4-Demethyl N,N’-Bis-Boc-Trimethoprim has several scientific research applications, including:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a protecting group strategy in organic synthesis.
Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.
Medicine: It serves as a precursor for the development of new antibiotics and other therapeutic agents.
Wirkmechanismus
The mechanism of action of 4-Demethyl N,N’-Bis-Boc-Trimethoprim involves its interaction with bacterial dihydrofolate reductase, an enzyme critical for the synthesis of tetrahydrofolic acid. By inhibiting this enzyme, the compound disrupts the production of nucleotides necessary for DNA replication and cell division, leading to the inhibition of bacterial growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Trimethoprim: The parent compound, widely used as an antibiotic.
N,N’-Bis-Boc-Trimethoprim: A similar compound with two Boc protecting groups but without the demethylation.
Uniqueness
4-Demethyl N,N’-Bis-Boc-Trimethoprim is unique due to the presence of both Boc protecting groups and the demethylation of the trimethoprim molecule. This combination enhances its stability and solubility, making it more suitable for certain research applications compared to its analogs .
Eigenschaften
IUPAC Name |
tert-butyl N-[5-[(4-hydroxy-3,5-dimethoxyphenyl)methyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]pyrimidin-4-yl]carbamate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N4O7/c1-22(2,3)33-20(29)26-18-14(9-13-10-15(31-7)17(28)16(11-13)32-8)12-24-19(25-18)27-21(30)34-23(4,5)6/h10-12,28H,9H2,1-8H3,(H2,24,25,26,27,29,30) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XPLGZFKYAQMIOD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=NC(=NC=C1CC2=CC(=C(C(=C2)OC)O)OC)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N4O7 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
476.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
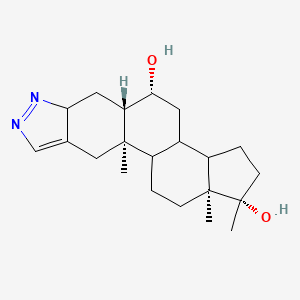
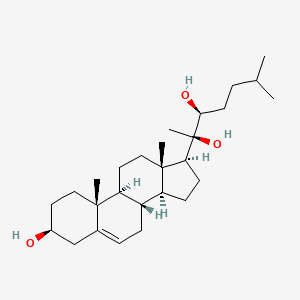
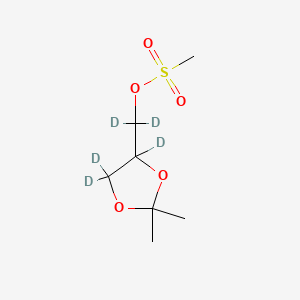
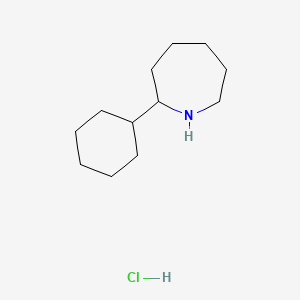
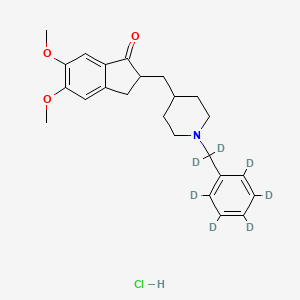
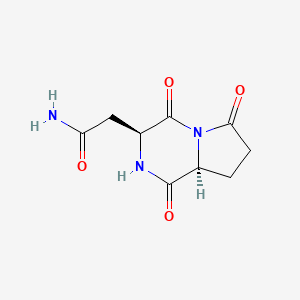
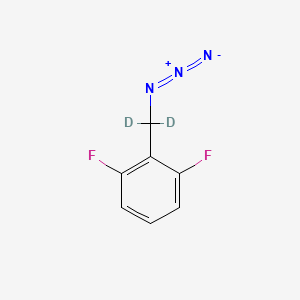

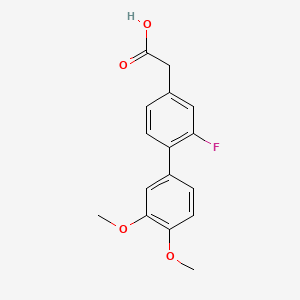
![2-[2-Bromo-3-(2-methoxyethoxymethoxy)phenyl]oxirane](/img/structure/B584579.png)
